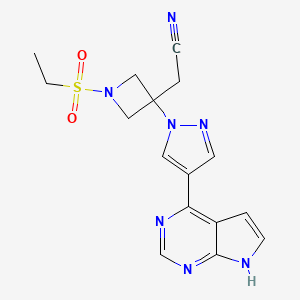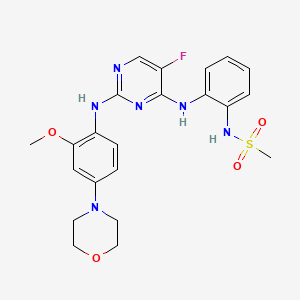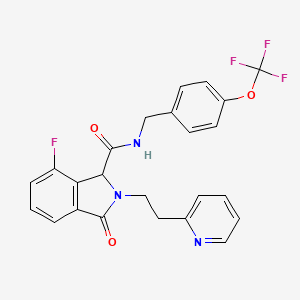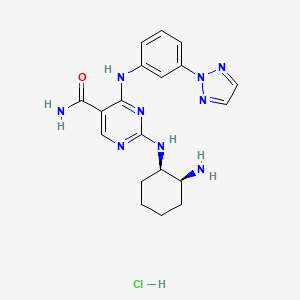
PRT062607 Chlorhydrate
Vue d'ensemble
Description
Applications De Recherche Scientifique
P505-15 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of spleen tyrosine kinase and its effects on various signaling pathways.
Biology: Employed in research to understand the role of spleen tyrosine kinase in B-cell receptor signaling and function.
Medicine: Investigated as a potential therapeutic agent for B-cell malignancies such as non-Hodgkin lymphoma and chronic lymphocytic leukemia.
Industry: Utilized in the development of new drugs targeting spleen tyrosine kinase and related pathways .
Mécanisme D'action
Target of Action
PRT062607 Hydrochloride, also known as PRT062607 HCl, is a highly specific and potent inhibitor of the Spleen Tyrosine Kinase (SYK) . The affinity of PRT062607 Hydrochloride for SYK is at least 80-fold greater than its affinity for other kinases . SYK regulates immune cell activation in response to engagement of a variety of receptors .
Mode of Action
PRT062607 Hydrochloride interacts with its target, SYK, by engaging with the catalytic aspartate (type-1 inhibition) and causing a destabilization of insert-2 at the autophosphorylation dimer interface . This interaction blocks ubiquitin phosphorylation .
Biochemical Pathways
The inhibition of SYK by PRT062607 Hydrochloride affects several biochemical pathways. SYK functions as a sensor of mitochondrial damage and works together with its effector, Parkin, to remove damaged components of the mitochondrial network . When SYK is inhibited, it can no longer phosphorylate ubiquitin chains, which in turn affects the recruitment and activation of Parkin . This leads to a decrease in the ubiquitylation of mitochondrial proteins, thereby affecting the autophagic degradation of the damaged organelle .
Pharmacokinetics
PRT062607 Hydrochloride has a favorable pharmacokinetic (PK) profile. It is orally bioavailable and capable of completely inhibiting SYK activity in multiple whole-blood assays . The pharmacodynamic (PD) half-life in the more sensitive assays is approximately 24 hours and returns to predose levels by 72 hours . PRT062607 Hydrochloride was safe and well tolerated across the entire range of doses .
Result of Action
The inhibition of SYK by PRT062607 Hydrochloride results in several molecular and cellular effects. It inhibits inflammation and induces apoptosis . In non-Hodgkin lymphoma (NHL) cell lines, PRT062607 Hydrochloride inhibits SYK activation and induces caspase-dependent apoptosis . It also exerts potent antitumor activity in tumor xenograft mouse models .
Analyse Biochimique
Biochemical Properties
PRT062607 Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of Syk . Syk is a cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells, including B-cells . PRT062607 Hydrochloride inhibits Syk activation and induces caspase-dependent apoptosis in Non-Hodgkin Lymphoma (NHL) cell lines . It also inhibits Syk in tumor B-cell lines, leading to apoptosis .
Cellular Effects
PRT062607 Hydrochloride has profound effects on various types of cells and cellular processes. It inhibits B cell antigen receptor-mediated B cell signaling and activation, and Fcε receptor 1-mediated basophil degranulation . It also decreases cell viability in NHL and Chronic Lymphocytic Leukemia (CLL) .
Molecular Mechanism
The molecular mechanism of action of PRT062607 Hydrochloride involves its interaction with the ATP-binding pocket of the Syk enzyme . It notably engages with the catalytic aspartate (type-1 inhibition) and causes a destabilization of insert-2 at the autophosphorylation dimer interface .
Temporal Effects in Laboratory Settings
PRT062607 Hydrochloride demonstrates a favorable pharmacokinetic profile with the ability to completely inhibit Syk activity in multiple whole-blood assays . The pharmacodynamic half-life in the more sensitive assays is approximately 24 hours and returns to predose levels by 72 hours .
Dosage Effects in Animal Models
In animal models, oral administration of PRT062607 Hydrochloride produced dose-dependent anti-inflammatory activity in two rodent models of rheumatoid arthritis . It also significantly inhibited NHL tumor growth in a xenograft model .
Subcellular Localization
Given its role as a Syk inhibitor, it likely localizes to areas where Syk is typically found, such as the cytoplasm of hematopoietic cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de P505-15 implique plusieurs étapes, en commençant par la préparation de la structure de base de la pyrimidine. Les étapes clés comprennent :
Formation du noyau pyrimidinique : Cela implique la réaction de dérivés d'aniline appropriés avec du cyanamide dans des conditions contrôlées pour former le cycle pyrimidinique.
Réactions de substitution : Le noyau pyrimidinique subit des réactions de substitution avec diverses amines et anilines pour introduire les groupes fonctionnels désirés.
Formation de chlorhydrate : La dernière étape implique la conversion de la base libre en sa forme de sel de chlorhydrate pour améliorer la solubilité et la stabilité
Méthodes de production industrielle
La production industrielle du chlorhydrate de P505-15 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Réactions par lots : Des réactions par lots à grande échelle sont réalisées dans des réacteurs industriels pour former le noyau pyrimidinique et les produits de substitution suivants.
Purification : Le produit brut est purifié à l'aide de techniques telles que la cristallisation, la filtration et la chromatographie pour obtenir du chlorhydrate de P505-15 de haute pureté.
Contrôle qualité : Des mesures rigoureuses de contrôle qualité sont mises en œuvre pour garantir que le produit final répond aux spécifications requises
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de P505-15 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur le noyau pyrimidinique.
Substitution : Le composé peut subir des réactions de substitution avec différents nucléophiles pour introduire de nouveaux groupes fonctionnels
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.
Nucléophiles : Amines, thiols et alcools
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de pyrimidine substitués, qui peuvent être modifiés davantage pour des applications spécifiques .
Applications de la recherche scientifique
Le chlorhydrate de P505-15 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé d'outil pour étudier l'inhibition de la tyrosine kinase de la rate et ses effets sur diverses voies de signalisation.
Biologie : Employé dans la recherche pour comprendre le rôle de la tyrosine kinase de la rate dans la signalisation et la fonction du récepteur des cellules B.
Médecine : Investigated comme un agent thérapeutique potentiel pour les malignités des cellules B telles que le lymphome non hodgkinien et la leucémie lymphoïde chronique.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la tyrosine kinase de la rate et les voies connexes .
Mécanisme d'action
Le chlorhydrate de P505-15 exerce ses effets en inhibant sélectivement la tyrosine kinase de la rate. L'inhibition de la tyrosine kinase de la rate conduit à l'abrogation de l'activité kinase en aval, entraînant une diminution de la viabilité cellulaire et une induction de l'apoptose dans les malignités des cellules B. La grande sélectivité du composé pour la tyrosine kinase de la rate par rapport aux autres kinases garantit des effets hors cible minimes .
Comparaison Avec Des Composés Similaires
Composés similaires
Fostamatinib : Un autre inhibiteur de la tyrosine kinase de la rate avec un profil d'inhibition de la kinase plus large.
Entospletinib : Un inhibiteur sélectif de la tyrosine kinase de la rate avec des applications similaires dans les malignités des cellules B.
Cerdulatinib : Un inhibiteur double de la tyrosine kinase de la rate et de la janus kinase, offrant un éventail plus large d'applications thérapeutiques
Unicité du chlorhydrate de P505-15
Le chlorhydrate de P505-15 se distingue par sa haute sélectivité pour la tyrosine kinase de la rate, qui est au moins 80 fois supérieure à son affinité pour les autres kinases. Cette haute sélectivité réduit le risque d'effets hors cible et améliore son potentiel thérapeutique dans le traitement des malignités des cellules B .
Propriétés
IUPAC Name |
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H/t15-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNLLPXCNDZJMJ-IDVLALEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370261-97-4 | |
| Record name | 5-Pyrimidinecarboxamide, 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370261-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


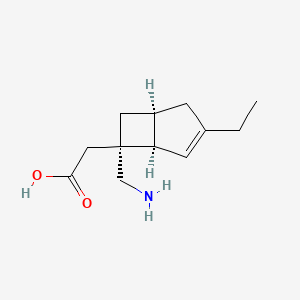
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)

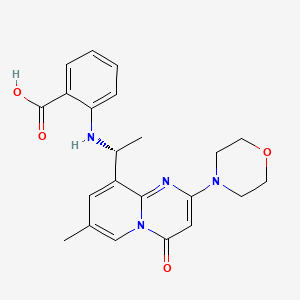
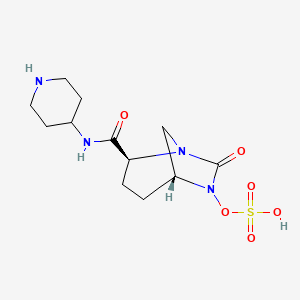

![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)

